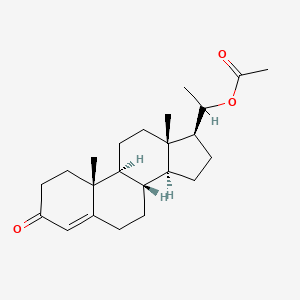

20-Dihydroprogesterone Acetate

説明

Structure

3D Structure

特性

CAS番号 |

5062-62-4 |

|---|---|

分子式 |

C23H34O3 |

分子量 |

358.5 g/mol |

IUPAC名 |

[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14-,18+,19-,20+,21+,22+,23-/m1/s1 |

InChIキー |

PXCKOQHPOYLYPE-KZJFZMNRSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

異性体SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |

正規SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

同義語 |

20β-Acetoxypregn-4-en-3-one; 20-Acetoxy-3-oxopregn-4-ene; 20β-Hydroxypregn-4-en-3-one Acetate; |

製品の起源 |

United States |

Modification of the C 20 Side Chainthe Nature of the Ester at the C 20 Position is a Key Target for Modification. the Acetate Group Itself is a Simple Ester, and Altering Its Properties Could Significantly Impact the Compound S Pharmacokinetics.

Varying the Ester Group: Replacing the acetate (B1210297) with other acyl groups of varying chain lengths (e.g., propionate, butyrate, caproate) would alter the lipophilicity of the molecule. uomustansiriyah.edu.iq Increased lipophilicity can affect absorption, protein binding, and the duration of action. For example, the long-chain ester in hydroxyprogesterone (B1663944) caproate contributes to its use as a long-acting injectable progestin. wikipedia.org

Modification of the Steroid Nucleusthe Four Ring Steroid Core Provides Multiple Positions for Chemical Modification to Probe Interactions with Target Receptors.

A-Ring and B-Ring Modifications: SAR studies on other progesterone (B1679170) derivatives show that introducing substituents or unsaturation in the A and B rings is critical for activity. nih.gov

C-6 Substitution: Adding a methyl (CH₃) or a halogen (e.g., Cl) group at the C-6 position often enhances progestational activity and can improve oral bioavailability.

Introduction of Double Bonds: Creating an additional double bond, for instance between C-6 and C-7 (pregna-4,6-diene structure), can alter the planarity of the steroid and enhance receptor binding affinity, a strategy seen in compounds like megestrol (B1676162) acetate (B1210297). nih.gov

C-17 Position: The C-17 position is crucial for the activity of many synthetic progestins. While 20-dihydroprogesterone acetate has a hydrogen at the 17α position, the introduction of a hydroxyl or an acetoxy group at C-17 (as seen in medroxyprogesterone (B1676146) acetate) dramatically influences potency and activity. uomustansiriyah.edu.iq

Stereochemistry at C 20the Spatial Orientation of the Hydroxyl or Acetate Group at C 20 is a Critical Determinant of Biological Activity.

Comparison of 20α and 20β Isomers: The natural metabolite is 20α-hydroxyprogesterone, which has significantly lower progestogenic activity than progesterone (B1679170) itself. wikipedia.org Synthesizing and evaluating the 20β-isomer of 20-dihydroprogesterone acetate (B1210297) would be a key SAR study. Studies comparing 20α-DHP and 20β-DHP have shown that they can possess different progesterone-like activities, making the stereochemistry at this position a pivotal factor for molecular function. nih.gov

| Modification Site | Type of Modification | Predicted Effect on Activity/Properties | Rationale/Example from Related Compounds |

|---|---|---|---|

| C-20 Ester | Change acyl chain length (e.g., to caproate) | Alter lipophilicity and duration of action. | Hydroxyprogesterone (B1663944) Caproate (long-acting progestin). wikipedia.org |

| C-6 (B-Ring) | Addition of methyl or halogen group | Enhance progestational activity and oral bioavailability. | Chlormadinone Acetate, Medroxyprogesterone (B1676146) Acetate. nih.gov |

| C-6/C-7 (B-Ring) | Introduce a double bond (Δ⁶) | Increase receptor binding affinity. | Megestrol (B1676162) Acetate. |

| C-20 Stereocenter | Synthesize and test the 20β-acetate isomer | Investigate the role of stereochemistry in receptor interaction. | 20α and 20β isomers of the parent alcohol exhibit different activities. nih.gov |

Biological Roles and Physiological Significance in Research Models Non Clinical Focus

Role in Reproductive Physiology in Non-Human Models

In many fish species, the final maturation of oocytes is not induced by progesterone (B1679170) itself but by its metabolite, 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP), which is widely identified as the primary maturation-inducing steroid (MIS). nih.govmdpi.com Research across various teleosts has established 17,20β-DHP as the most potent progestin for inducing the resumption of meiosis, a process marked by germinal vesicle breakdown (GVBD). nih.gov

In vitro studies on oocytes from ayu, amago salmon, rainbow trout, and goldfish have consistently shown that 17,20β-DHP is the most effective steroid at inducing GVBD. nih.gov While other steroids like progesterone and 17α-hydroxyprogesterone can also induce maturation, they are typically effective only at much higher concentrations. nih.gov The synthesis of 17,20β-DHP in the ovarian follicles is a two-step process involving two cell types: the thecal cells produce 17α-hydroxyprogesterone, which is then converted to 17,20β-DHP in the granulosa cells by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD). nih.gov This process is stimulated by a preovulatory surge of gonadotropin. nih.gov In the European eel, for example, ovulation is routinely induced experimentally by an injection of 17,20β-DHP. frontiersin.orgnih.gov

Beyond its role in female reproduction, 17,20β-DHP is also crucial in male fish. researchgate.net It has been shown to stimulate the early stages of spermatogenesis in zebrafish. nih.gov In vivo studies demonstrated that treatment with 17,20β-DHP can double the testis weight and significantly increase the presence of differentiating germ cells, such as type B spermatogonia and primary spermatocytes. nih.gov This suggests that the compound plays a significant regulatory role in the mitotic and meiotic phases of sperm development. nih.gov

Table 1: Comparative Efficacy of Steroids on Oocyte Maturation (GVBD) in Fish Models

| Steroid Compound | Relative Potency | Fish Species Studied |

|---|---|---|

| 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) | Highest | Ayu, Amago Salmon, Rainbow Trout, Goldfish nih.gov |

| 17α-hydroxyprogesterone | Lower | Ayu, Amago Salmon, Rainbow Trout, Goldfish nih.gov |

| Progesterone | Lower | Ayu, Amago Salmon, Rainbow Trout, Goldfish nih.gov |

| 17α,20β-dihydroxy-5β-pregnan-3-one | High (similar to 17,20β-DHP) | Amago Salmon, Rainbow Trout nih.gov |

In mammalian models, the metabolite 20α-dihydroprogesterone (20α-DHP) plays a significant role in uterine physiology, particularly in the context of pregnancy and parturition. The maintenance of uterine quiescence during pregnancy is largely attributed to high levels of progesterone. The initiation of labor is associated with a "functional progesterone withdrawal," which can occur through several mechanisms, including the conversion of progesterone to less potent metabolites like 20α-DHP. nih.gov

Studies in pregnant rabbits have tracked the concentrations of progesterone and 20α-DHP throughout gestation. Progesterone levels rise significantly after mating and remain high for most of the pregnancy, decreasing sharply just before parturition. nih.gov The concentration of 20α-DHP also increases, and the ratio of progesterone to 20α-DHP shifts significantly near term, indicating increased progesterone metabolism. nih.gov

In goat models, 20α-dihydroprogesterone is considered a biologically inactive catabolite of progesterone. nih.gov During the estrous cycle, the administration of progesterone leads to an increased concentration of 20α-DHP. While 20α-DHP itself does not appear to affect the cycle length, its secretion may help regulate progesterone production. nih.gov Research on myometrial cells from pregnant mice and women shows that the expression of 20α-hydroxysteroid dehydrogenase (20α-HSD), the enzyme that converts progesterone to 20α-DHP, increases significantly in association with both term and preterm labor. nih.gov This increase is linked to pro-inflammatory signals, suggesting a direct link between uterine inflammation and local progesterone withdrawal, which helps trigger uterine contractions. nih.gov Progesterone itself has been shown to directly inhibit oxytocin-induced contractions in uterine strips from late-pregnant rats, an effect that is partly mediated by the upregulation of potassium channels that promote muscle relaxation. oncotarget.comresearchgate.net

Granulosa cells are the primary site of steroid hormone production within the ovarian follicle, and their function is critical for follicular development and ovulation. wikipedia.org The synthesis of key reproductive steroids involves close interaction between thecal and granulosa cells. In fish, granulosa cells are responsible for the final step in the synthesis of the maturation-inducing steroid 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP). nih.gov Under the influence of gonadotropins, they take up the precursor 17α-hydroxyprogesterone, which is produced by the surrounding thecal cells, and convert it into the active hormone 17,20β-DHP. nih.govdntb.gov.ua

In mammalian models, progesterone and its metabolites play a crucial role in regulating granulosa cell function post-ovulation as they transform into the corpus luteum. nih.gov Progesterone itself acts on granulosa cells to inhibit mitosis and regulate their differentiation into luteal cells. nih.gov This antiproliferative effect is a key factor in controlling the final number of luteal cells within the corpus luteum. nih.gov Studies on human granulosa cells show that progesterone's inhibitory action on cell division is mediated through its receptor and can be blocked by antagonists like RU 486. nih.gov While progesterone and its metabolites are essential for these processes, studies of human granulosa-luteal cells in culture have shown that their production of progesterone is substantial and appears to be unaffected by the presence of androgens like dihydrotestosterone (B1667394) (DHT). nih.gov

Neuroactive Steroid Properties and Central Nervous System Effects in Animal and Cell Models

Progesterone and its reduced metabolites, including dihydroprogesterone (DHP) and tetrahydroprogesterone (B1260524) (THP), are recognized as important neurosteroids that can be synthesized within the nervous system. nih.gov These steroids have been shown to exert direct effects on adult neurogenesis in rodent models. Research focusing on the subependymal layer (SEL) of the adult male rat brain, a site of continuous neurogenesis, has demonstrated that intraventricular administration of DHP and THP can significantly alter this process. nih.gov Specifically, these treatments were found to drastically decrease the number of newly formed, proliferating cells. nih.gov Furthermore, these progesterone derivatives induced molecular and structural changes in the glial cells (astrocytes) within this neurogenic niche. nih.gov

Beyond neurogenesis, these neurosteroids play a critical role in the function of glial cells, particularly in the context of myelination. Myelin, the protective sheath around axons, is produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). Progesterone synthesized by Schwann cells is an essential factor for myelin formation. nih.gov Its action is mediated through the classical progesterone receptor, and blocking this receptor inhibits myelination. nih.gov Progesterone and its metabolites have been shown to increase the expression of key myelin proteins. dntb.gov.ua Studies using cocultures of dorsal root ganglia (DRG) neurons and Schwann cells have identified that progesterone induces the expression of specific genes in the neurons, suggesting a complex signaling cascade where glial-derived progesterone regulates neuronal gene expression to coordinate the process of myelination. nih.gov This function is crucial for both the development of the nervous system and for repair processes following injury. nih.govfrontiersin.org

The neuroactive properties of progesterone metabolites are largely mediated through their interaction with neurotransmitter systems, most notably the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the brain, and its action is mediated by the GABA-A receptor, a ligand-gated chloride ion channel. nih.gov Certain progesterone metabolites, particularly allopregnanolone (B1667786) (3α,5α-THP), are potent positive allosteric modulators of the GABA-A receptor. nih.gov They bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased neuronal inhibition. nih.gov This mechanism is thought to underlie many of the anesthetic and anxiolytic effects of these steroids. While allopregnanolone is the most studied, other metabolites like 5α-pregnan-3α,20α-diol also act as positive allosteric modulators of GABA-A receptors, though with potentially reduced efficacy. mdpi.com

Research in female rats has demonstrated that 20α-DHP and its metabolites are selectively taken up and retained in specific target tissues, including distinct areas of the central nervous system. nih.gov Following injection, higher levels of radio-labeled 20α-DHP were found in the pineal gland, medial basal hypothalamus (MBH), preoptic area (POA), and anterior pituitary (AP) compared to the cerebral cortex and cerebellum. nih.gov This differential distribution suggests region-specific physiological roles. Further studies measuring progesterone and its metabolite 5α-dihydroprogesterone (5α-DHP) in different brain areas of rats found the highest concentrations in the striatum, hippocampus, and hypothalamus. nih.gov The conversion of progesterone to its 5α-reduced metabolites occurs directly within the brain, and this local metabolism is considered a critical factor in its neuroactivity. nih.govpnas.org

Table 2: Relative Distribution of Injected [3H]-20α-DHP in Female Rat Brain and Tissues

| Brain Region / Tissue | Relative Concentration of [3H]-Steroid |

|---|---|

| Pineal Gland | High |

| Medial Basal Hypothalamus (MBH) | High |

| Preoptic Area (POA) | High |

| Anterior Pituitary (AP) | High |

| Midbrain | High |

| Uterus | High |

| Cerebral Cortex | Lower |

| Cerebellum | Lower |

| Skeletal Muscle | Lower |

Data synthesized from in vivo studies in ovariectomized/adrenalectomized female rats. nih.gov

Influence on Cellular Differentiation and Development in In Vitro Systems

Effects on Embryoid Body and Blastocyst Development

Currently, there is a lack of specific research data detailing the direct effects of 20-Dihydroprogesterone Acetate (B1210297) on the development of embryoid bodies and blastocysts in in vitro models. While studies have explored the impact of its precursor, progesterone, on the differentiation of embryonic stem cells, the specific actions of the 20-dihydro- and acetylated forms remain uncharacterized in this context. nih.gov

Regulation of Intratissue Steroid Levels via Enzymatic Modulation in Research Models

The local concentration of active steroids within specific tissues is tightly controlled by the activity of metabolizing enzymes. The precursor to 20-Dihydroprogesterone Acetate, 20α-hydroxyprogesterone (20α-OHP), is a key product of progesterone catabolism, a process that serves as a primary mechanism for modulating progesterone levels and its biological activity in various research models. nih.govresearchgate.net

The metabolic inactivation of progesterone to 20α-OHP is catalyzed by enzymes from the aldo-keto reductase (AKR) superfamily, principally 20α-hydroxysteroid dehydrogenase (20α-HSD). nih.gov In humans, this enzyme is encoded by the AKR1C1 gene. nih.govresearchgate.net The activity of 20α-HSD is a critical factor in tissues where a reduction in progesterone signaling is required for a physiological process to occur. For instance, the upregulation of 20α-HSD in myometrial cells is considered a key mechanism for initiating functional progesterone withdrawal, which is necessary for the onset of labor. nih.gov

Research in rodent models has been instrumental in defining the physiological importance of this enzymatic pathway. Studies using mice with a targeted disruption of the 20α-HSD gene demonstrated that the absence of this enzyme leads to sustained high levels of progesterone. researchgate.net This, in turn, results in a significant delay in the timing of parturition, highlighting the enzyme's essential and nonredundant role in regulating local progesterone concentrations. researchgate.net

The regulation of the AKR1C1 gene and subsequent 20α-HSD activity is multifaceted and involves various transcription factors and signaling pathways. In human myometrial cells, pro-inflammatory mediators can induce AKR1C1 gene expression. nih.gov This link between inflammation and progesterone metabolism suggests that increased 20α-HSD activity is a mechanism through which inflammatory signals can drive progesterone withdrawal. nih.gov The depletion of biologically active progesterone in the local tissue environment is a direct consequence of its conversion to the less active 20α-OHP. nih.gov

| Enzyme | Gene (Human) | Function | Effect on Intratissue Steroid Levels | References |

|---|---|---|---|---|

| 20α-hydroxysteroid dehydrogenase (20α-HSD) | AKR1C1 | Catalyzes the conversion of Progesterone to 20α-hydroxyprogesterone (20α-OHP) | Decreases local concentration of active Progesterone; Increases local concentration of 20α-OHP | nih.govresearchgate.net |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of structurally similar compounds. The choice of technique depends on the specific requirements of the study, such as the need for high resolution, throughput, or qualitative profiling.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the separation and quantification of steroids and their metabolites from various biological samples. nih.govnih.gov These methods are favored for their robustness, high resolution, and applicability to a wide range of compounds.

For the analysis of progestins like 20-Dihydroprogesterone Acetate (B1210297), reversed-phase chromatography is the most common approach. This involves a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A study quantifying progesterone (B1679170) and its primary metabolite, 20α-hydroxyprogesterone (20α-OHP), utilized a Shimadzu VP-ODS column (150 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water (60:40), achieving good separation. nih.gov In another analysis, a Zorbax Eclipse Plus C18 column was used to separate 20α-OHP and progesterone, with retention times of 19.1 and 22.8 minutes, respectively, demonstrating the column's ability to resolve these closely related structures. nih.gov

UHPLC systems operate at much higher pressures using columns with smaller particle sizes (typically sub-2 µm), which results in significantly improved resolution, faster analysis times, and higher sensitivity compared to conventional HPLC. nih.gov These characteristics are particularly advantageous in steroid metabolomics, where numerous isomers and structurally similar metabolites must be resolved. The analysis of a comprehensive panel of synthetic and endogenous steroids, including various progestins, has been successfully achieved using UPLC, highlighting its power in complex mixture analysis. nih.gov

| Parameter | Condition 1 (Progesterone/20α-OHP) nih.gov | Condition 2 (Medroxyprogesterone Acetate) nih.gov | Condition 3 (Multi-Progestin Panel) nih.gov |

|---|---|---|---|

| Technique | HPLC | HPLC | UPLC |

| Column | Shimadzu VP-ODS (150 x 4.6 mm, 5 µm) | Reversed-phase C18 | Not specified |

| Mobile Phase | Acetonitrile:Water (60:40), pH 4.0 | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (60:40), pH 5.6 | Not specified |

| Flow Rate | Not specified | Not specified | Not specified |

| Detection | UV at 240 nm | UV | MS/MS |

| Retention Time | Progesterone & 20α-OHP baseline separated | 5.9 min for Medroxyprogesterone (B1676146) Acetate | 6.5 min total run time for 7 analytes |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids, which are generally non-volatile, chemical derivatization is typically required to increase their volatility and improve chromatographic performance. nih.gov This process converts polar functional groups (like hydroxyl and ketone groups) into less polar, more volatile derivatives.

In the context of progesterone metabolites, GC has been used for their identification based on relative mobilities. nih.gov A specific application for an acetylated progestin, Medroxyprogesterone Acetate (MPA), involves extraction from serum followed by derivatization to form 3-enol trifluoroacyl esters, which are then analyzed by GC-MS. nih.gov This derivatization step is crucial for achieving the sensitivity and peak shape required for accurate quantification. GC methods offer excellent separation of isomers, which is critical in steroid analysis where small structural differences can have significant biological implications. nih.gov

| Parameter | Description | Example Application nih.gov |

|---|---|---|

| Sample Preparation | Extraction from biological matrix (e.g., serum, plasma). | Solid-phase extraction on Sep-Pak C18 cartridges. |

| Derivatization Agent | Reagent to increase volatility of the steroid. | Heptafluorobutyric anhydride (B1165640) or similar acylating agents to form enol esters. |

| Column | Capillary column with a specific stationary phase. | Typically a low-polarity phase like 5% phenyl-methylpolysiloxane. |

| Carrier Gas | Inert gas to carry analytes through the column. | Helium or Hydrogen. |

| Detection | Coupled with a detector, most commonly a mass spectrometer (MS). | Mass Spectrometry (see section 5.2.2). |

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as a simple, rapid, and cost-effective method for the qualitative analysis of steroids. analis.com.mylibretexts.org It is particularly useful in metabolic studies for visualizing the profile of metabolites produced from a parent compound. nih.gov In a study of progesterone metabolism by Sertoli cells, two-dimensional TLC was used to separate and visualize radiolabeled metabolites, including 20α-hydroxypregn-4-en-3-one. nih.gov

The separation in TLC is achieved by the differential migration of compounds up a plate coated with a stationary phase (e.g., silica (B1680970) gel for normal-phase, C18 for reversed-phase) as a mobile phase moves through it. The choice of stationary and mobile phases allows for the separation of steroids based on polarity. analis.com.my For instance, reversed-phase TLC with an acetonitrile-water mobile phase has been shown to effectively separate testosterone (B1683101) and progesterone. analis.com.my While primarily qualitative, modern advancements such as High-Performance Thin-Layer Chromatography (HPTLC) combined with densitometry allow for quantitative analysis.

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (either LC or GC), it provides a highly sensitive and specific system for the definitive identification and precise quantification of analytes.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids in biological fluids. semanticscholar.org This technique offers unparalleled sensitivity and specificity, allowing for the measurement of low concentrations (in the pg/mL to ng/mL range). nih.gov The method involves separating the target analyte by LC, ionizing it (commonly with electrospray ionization, ESI), selecting the specific precursor ion, fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and interferences.

LC-MS/MS methods have been developed to quantify large panels of steroids simultaneously. endocrine-abstracts.org For instance, a method was developed to measure 20 different androgens and their precursors, including 5α-dihydroprogesterone, from cell culture media. endocrine-abstracts.org Another robust UPLC-MS/MS method was validated for the quantification of five progestogens, including progesterone and medroxyprogesterone acetate, with lower limits of quantitation (LLOQs) of 25 pg/mL. nih.gov For 20-Dihydroprogesterone Acetate, a similar method would be employed, likely using ESI in positive ion mode.

High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an analyte, further increasing confidence in its identification. A targeted LC-HRMS method was developed for the simultaneous quantification of 11 synthetic progestins and 4 endogenous steroids, demonstrating the power of this technology for comprehensive and specific analysis. nih.govresearchgate.net

| Parameter | Description | Typical Application Details |

|---|---|---|

| Sample Preparation | Extraction and purification of analytes from the matrix. | Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). endocrine-abstracts.orgjsbms.jp |

| Chromatography | Separation of target analyte from other compounds. | UHPLC with a C18 or similar reversed-phase column. nih.govacs.org |

| Ionization Source | Generates ions from the analyte molecules. | Electrospray Ionization (ESI) in positive mode is common for progestins. semanticscholar.orgjsbms.jp |

| Mass Analysis | Detection and quantification of the analyte. | Tandem quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com |

| Sensitivity | The lowest concentration that can be reliably measured. | LLOQs typically in the low pg/mL to ng/mL range. nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the comprehensive profiling and identification of steroid metabolites. researchgate.net Following GC separation, the mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the identification of unknown metabolites by comparing their spectra to libraries of known compounds or by interpreting the fragmentation patterns.

The analysis of Medroxyprogesterone Acetate (MPA) and related steroids by GC-MS has proven to be a sensitive and specific method. nih.gov The process typically involves extraction, derivatization to make the steroids suitable for GC analysis, and subsequent detection by MS. nih.govcapes.gov.br For metabolite profiling, the instrument is often operated in full-scan mode to capture all fragment ions, providing rich structural information. researchgate.net This approach is invaluable for discovering and identifying novel metabolites of a parent compound like progesterone, which could include various hydroxylated and acetylated derivatives.

Immunoassays and Radiometric Assays in Research Applications (e.g., Radioimmunoassay - RIA)

Immunoassays and radiometric assays are foundational techniques for the quantification of steroids like 20-dihydroprogesterone and its derivatives in complex biological matrices. These methods leverage the high specificity of antigen-antibody interactions and, in the case of radiometric assays, the high sensitivity of radioactivity measurement. iaea.org The Radioimmunoassay (RIA), a classic example, has been extensively used for measuring steroid hormones due to its simplicity, reliability, and modest equipment requirements. iaea.org

In a typical competitive RIA for a steroid, a known quantity of a radiolabeled version of the analyte (the "tracer") competes with the unlabeled analyte from the sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity is measured. The concentration of the analyte in the sample is inversely proportional to the measured radioactivity. For instance, a double-antibody RIA developed for serum progesterone utilized a ¹²⁵I-labeled progesterone derivative as the radioligand and a specific rabbit anti-progesterone antibody. nih.gov This principle is directly applicable to the analysis of this compound, provided a specific antibody and a suitable tracer are developed.

Enzyme immunoassays (EIA) operate on a similar competitive principle but use an enzyme-linked antigen instead of a radiolabeled one. An enzyme immunoassay has been successfully used to measure 20α-DHP, a closely related compound, in the urine of rhinoceroses. bioscientifica.com In that study, microtiter plates were coated with a secondary antibody (sheep anti-rabbit IgG) before the addition of the primary antibody raised against 4-pregnen-20α-ol-3-one carboxymethyloxime:BSA. bioscientifica.com The assay's validity was supported by HPLC profiles, confirming the presence of 20α-DHP as a significant metabolite. bioscientifica.com The development of such assays for this compound would involve synthesizing an appropriate immunogen (coupling the steroid to a carrier protein like BSA) to produce specific antibodies.

The table below summarizes key characteristics of these immunoassay techniques relevant to steroid analysis.

| Feature | Radioimmunoassay (RIA) | Enzyme Immunoassay (EIA) |

| Principle | Competitive binding between radiolabeled and unlabeled antigen for a specific antibody. iaea.orgnih.gov | Competitive binding between enzyme-labeled and unlabeled antigen for a specific antibody. bioscientifica.com |

| Reporter Molecule | Radioisotope (e.g., ¹²⁵I, ³H). nih.gov | Enzyme (e.g., Horseradish Peroxidase). |

| Detection | Scintillation or gamma counting. iaea.org | Colorimetric or chemiluminescent signal measurement. |

| Sensitivity | High, capable of detecting analytes at sub-microgram levels. iaea.org | High, often comparable to RIA. iaea.org |

| Advantages | High sensitivity, well-established methodology. iaea.org | No radioactive waste, longer reagent shelf-life. |

| Disadvantages | Requires handling of radioactive materials, specialized waste disposal. | Potential for enzyme inhibition by matrix components. |

These techniques are powerful tools in research for tracking the metabolic fate and physiological roles of progesterone and its metabolites, including this compound.

Sample Preparation and Matrix Effects in Biological Research

The accurate quantification of this compound in biological samples is critically dependent on effective sample preparation. nih.gov Biological matrices such as blood, plasma, serum, urine, and tissue are inherently complex, containing numerous components like proteins, lipids, salts, and other metabolites that can interfere with analysis. nih.govnih.gov The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for the chosen analytical instrument. nih.gov

Common sample preparation techniques for steroids in biological fluids include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For steroid analysis, a common approach involves extracting the analyte from an aqueous sample (e.g., plasma) into an organic solvent like diethyl ether or t-butyl methyl ether. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent material, often packed into a cartridge, to retain the analyte while the bulk of the matrix is washed away. The analyte is then eluted with a small volume of a different solvent. nih.gov C18 cartridges are frequently used for extracting steroids from serum. researchgate.net

Enzymatic Hydrolysis: In matrices like urine, steroids are often present as water-soluble glucuronide or sulfate (B86663) conjugates. A hydrolysis step, typically using enzymes like β-glucuronidase and sulfatase, is required to cleave these conjugates and release the free steroid before extraction. bioscientifica.comresearchgate.net

Despite rigorous cleanup, residual matrix components can co-elute with the analyte and affect the analytical signal, a phenomenon known as the "matrix effect". bataviabiosciences.com This is a significant concern in methods like liquid chromatography-mass spectrometry (LC-MS). The matrix effect can either suppress or enhance the ionization of the target analyte, leading to an underestimation or overestimation of its concentration, respectively. bataviabiosciences.comnih.gov For example, an analysis of enalapril (B1671234) in plasma showed approximately 30-35% ion suppression in positive polarity mode. nih.gov The extent of the matrix effect is specific to the analyte, the matrix, and the analytical conditions. nih.gov Therefore, it must be carefully evaluated during method validation for each specific biological matrix to ensure data accuracy. bataviabiosciences.com

The following table outlines common sample preparation steps and the challenges they address.

| Preparation Step | Purpose | Potential Challenges |

| Protein Precipitation | Removal of proteins from plasma or serum samples. nih.gov | Co-precipitation of the analyte; insufficient removal of other interferences. |

| Enzymatic Hydrolysis | Cleavage of glucuronide/sulfate conjugates to measure total steroid concentration. researchgate.net | Incomplete hydrolysis; enzyme inhibition. |

| Extraction (LLE/SPE) | Isolation and concentration of the analyte from the matrix. nih.gov | Incomplete extraction recovery; co-extraction of interfering compounds. |

| Derivatization | Modification of the analyte to improve chromatographic or detection properties. | Incomplete reaction; formation of byproducts. |

Careful selection and optimization of sample preparation protocols are paramount to minimize matrix effects and achieve reliable quantification of this compound in research applications. nih.gov

Use as Analytical Reference Standards in Method Development

Analytical reference standards are highly purified compounds used as measurement standards in analytical chemistry. sigmaaldrich.com this compound, in its pure form, serves as a critical reference standard for the development, validation, and routine application of analytical methods. lgcstandards.comlgcstandards.com Its use is essential for ensuring the identity, purity, and concentration of the analyte being measured in a sample are accurate and reliable.

In method development, a reference standard of this compound is used to:

Optimize Instrumentation Parameters: This includes tuning mass spectrometers to identify the specific mass-to-charge ratios (m/z) of the molecule and its fragments, or determining the optimal wavelength for UV detection in High-Performance Liquid Chromatography (HPLC).

Develop Chromatographic Separation: The standard is used to determine the retention time of this compound under various HPLC or Gas Chromatography (GC) conditions, allowing for its separation from other compounds in a mixture. nih.gov

Establish Calibration Curves: A series of solutions with known concentrations of the reference standard are prepared and analyzed to create a calibration curve. This curve plots the instrument's response against the concentration, which is then used to quantify the amount of this compound in unknown samples. researchgate.net

During method validation, the reference standard is indispensable for assessing key analytical performance characteristics, as outlined by regulatory guidelines. nih.gov These characteristics include:

Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples spiked with a known amount of the reference standard. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Certified Reference Materials (CRMs) or Pharmaceutical Secondary Standards of closely related compounds like (20S)-20-Hydroxypregn-4-en-3-one (20α-dihydroprogesterone) are available commercially. sigmaaldrich.com These standards are produced and certified under stringent quality systems (e.g., ISO 17034 and ISO/IEC 17025) and are accompanied by a certificate of analysis that provides comprehensive information about their purity and characterization. sigmaaldrich.com The availability of such high-quality standards for this compound is a prerequisite for any quantitative bioanalytical work in a research or quality control setting. sigmaaldrich.comlgcstandards.com

Synthetic Approaches and Chemical Derivatization in Academic Research

Laboratory Synthesis Routes for 20-Dihydroprogesterone Acetate (B1210297)

The laboratory synthesis of 20-dihydroprogesterone acetate, specifically the 20α-isomer (20α-acetoxypregn-4-en-3-one), is typically achieved through a two-step process commencing from progesterone (B1679170). This process involves the selective reduction of the C-20 ketone followed by the esterification of the resulting hydroxyl group.

Step 1: Stereoselective Reduction of Progesterone The initial and most critical step is the stereoselective reduction of the ketone at the C-20 position of the progesterone molecule to yield 20α-hydroxyprogesterone (also known as 20α-dihydroprogesterone). wikipedia.org This transformation is catalyzed by enzymes known as 20α-hydroxysteroid dehydrogenases (20α-HSDs), which belong to the aldo-keto reductase (AKR) superfamily. nih.govrupahealth.comresearchgate.net

In a laboratory setting, this can be accomplished through two primary methods:

Biocatalytic Reduction: This method employs whole-cell biotransformation or purified enzymes to achieve high stereoselectivity. For instance, recombinant fission yeast cells (Schizosaccharomyces pombe) expressing the human enzyme AKR1C1 (a 20α-HSD) have been successfully used for the stereo- and regioselective reduction of progesterone and its analogs. nih.govresearchgate.net This biotechnological approach is highly efficient for producing the desired 20α-isomer.

Chemical Reduction: Standard chemical reducing agents can also be used, although control of stereoselectivity can be more challenging. Reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of steroidal ketones. Reaction conditions (temperature, solvent, and the specific reagent) must be carefully optimized to favor the formation of the 20α-alcohol over the 20β-epimer and to avoid the reduction of the C-3 ketone in the A-ring.

Step 2: Acetylation of 20α-Hydroxyprogesterone Once 20α-hydroxyprogesterone is obtained and purified, the final step is the esterification (acetylation) of the C-20 hydroxyl group. This is a standard organic chemistry reaction. The process is analogous to the synthesis of other steroidal esters, such as 17α-hydroxyprogesterone acetate. wikipedia.org

The typical laboratory procedure involves reacting 20α-hydroxyprogesterone with an acetylating agent. Common reagents and conditions include:

Acetic Anhydride (B1165640): The alcohol is treated with acetic anhydride in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct.

Acetyl Chloride: Acetyl chloride can be used in a non-protic solvent with a suitable base.

Acid Catalysis: Esterification can also be achieved using acetic acid in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, often in a solvent like toluene (B28343) that allows for the removal of water to drive the reaction to completion. chemicalbook.comgoogle.com

The resulting this compound is then isolated and purified using standard techniques like recrystallization or column chromatography.

| Synthetic Step | Starting Material | Key Transformation | Common Reagents/Methods | Product |

|---|---|---|---|---|

| 1. Reduction | Progesterone | C-20 Ketone to C-20α Hydroxyl | - Biocatalytic: 20α-HSD enzyme (e.g., AKR1C1) nih.gov | 20α-Hydroxyprogesterone |

| 2. Acetylation | 20α-Hydroxyprogesterone | C-20α Hydroxyl to C-20α Acetate | - Acetic Anhydride with Pyridine

| 20α-Dihydroprogesterone Acetate |

Preparation of Labeled Compounds for Metabolic Tracing and Mechanistic Studies

To investigate the metabolic fate, distribution, and mechanism of action of this compound, isotopically labeled versions of the compound are synthesized. Labeling allows researchers to track the molecule and its metabolites in biological systems using techniques like mass spectrometry or scintillation counting. The labeling strategy depends on the specific research question.

Labeling of the Steroid Nucleus This approach is common for tracking the core steroid structure through various metabolic transformations.

Carbon-14 (¹⁴C) Labeling: A radioactive isotope, ¹⁴C, can be incorporated into the steroid skeleton. Metabolic studies have frequently used ¹⁴C-labeled progesterone to trace its metabolites in plasma, urine, and bile. oup.combioscientifica.comnih.govnih.gov The synthesis of labeled this compound would begin with a commercially available or custom-synthesized ¹⁴C-progesterone precursor. The subsequent reduction and acetylation steps would be carried out on this labeled starting material to yield the final product with the ¹⁴C atom integrated within its ring structure.

Tritium (B154650) (³H) Labeling: Tritium is another radioisotope used for labeling steroids. The synthesis of related compounds like [1,2-³H₂]medroxyprogesterone acetate demonstrates a common method where a precursor with a double bond is catalytically reduced with tritium gas (³H₂), thereby incorporating two tritium atoms into the molecule. portlandpress.com A similar strategy could be devised for this compound by starting with an appropriate unsaturated precursor.

Stable Isotope Labeling (¹³C, ²H): Stable isotopes like Carbon-13 (¹³C) or Deuterium (²H, D) are used for non-radioactive tracing, particularly in studies utilizing mass spectrometry. For example, 20α-Dihydroprogesterone-2,3,4,20,24-¹³C₅ is a commercially available compound, indicating that the parent alcohol can be synthesized with multiple ¹³C atoms. sigmaaldrich.com This heavily labeled precursor could then be acetylated to produce the corresponding labeled acetate. Stable isotope-labeled steroids also serve as essential internal standards for accurate quantification in biological samples via isotope dilution mass spectrometry. nih.gov

Labeling of the Acetate Group For studies focused specifically on the ester linkage, such as investigating hydrolysis by esterase enzymes, the label can be introduced on the acetate moiety itself. This is achieved during the final acetylation step by using a labeled acetylating agent.

¹³C- or ²H-Labeled Acetic Anhydride: By using acetic anhydride where the acetyl groups are labeled (e.g., (¹³C₂H₃CO)₂O or (CD₃CO)₂O), the resulting this compound will carry the stable isotope label exclusively on the ester group. This allows researchers to distinguish the steroid metabolite from the released acetate group following enzymatic cleavage.

| Isotope | Labeling Position | Synthetic Strategy | Primary Application |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Steroid Nucleus | Start with ¹⁴C-labeled progesterone precursor. oup.com | Metabolic fate and excretion studies (radioactive). |

| Tritium (³H) | Steroid Nucleus | Catalytic tritiation of an unsaturated precursor. portlandpress.com | Receptor binding assays and metabolic studies (radioactive). |

| Carbon-13 (¹³C) | Steroid Nucleus or Acetate Group | Use ¹³C-labeled steroid precursor or ¹³C-labeled acetylating agent. sigmaaldrich.com | Metabolic flux analysis and quantification by mass spectrometry (non-radioactive). |

| Deuterium (²H/D) | Steroid Nucleus or Acetate Group | Use deuterated steroid precursor or deuterated acetylating agent. | Internal standards for quantification by mass spectrometry. nih.gov |

Future Directions and Emerging Research Avenues for 20 Dihydroprogesterone Acetate

Elucidation of Untapped Biological Roles in Specific Non-Human Systems

The biological significance of progesterone (B1679170) and its metabolites is known to vary considerably across different species. While 20α-DHP has been identified as a key steroid in the reproductive physiology of certain animals, the specific roles of its acetylated form, 20-Dihydroprogesterone Acetate (B1210297), are yet to be determined. Future research should focus on its potential functions in specific non-human biological systems where progestin activity is critical and distinct from human physiology.

Goat and Ruminant Estrous Cycles: In goats, progesterone is metabolized to the biologically inactive 20α-DHP, and the balance between these steroids is crucial for regulating the estrous cycle. nih.gov Research has shown that exogenous progesterone administration elevates 20α-DHP levels, which may play a role in luteolysis. nih.gov Future studies could examine the metabolic stability and biological activity of 20-Dihydroprogesterone Acetate in ruminant models. Determining its conversion rate to 20α-DHP and its direct effects on luteal function could provide a more nuanced understanding of progesterone metabolism and its regulation during the estrous cycle in these animals.

Development of Advanced Analytical Techniques for Comprehensive Steroid Profiling in Complex Biological Matrices

A significant barrier to understanding the roles of minor steroids like this compound is the analytical challenge of detecting and quantifying them accurately within complex biological samples. Future research must prioritize the development of highly sensitive and specific analytical methods.

High-Resolution Mass Spectrometry: Modern techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are essential for steroid profiling. nih.govmdpi.comnih.gov Developing a dedicated LC-MS/MS method for this compound would enable its quantification at very low concentrations in plasma, tissues, and other biological fluids. acs.orgnih.gov This would require optimizing sample preparation, such as solid-phase extraction (SPE), and chromatographic conditions to ensure minimal matrix interference and high recovery. mdpi.comthermofisher.com

Isomer-Specific Chromatography: A major challenge in steroid analysis is the separation of structural isomers, which often have identical molecular weights and cannot be distinguished by mass spectrometry alone. thermofisher.comrotachrom.com this compound has several isomers, and separating them is critical for accurate quantification. Future work should explore advanced chromatographic columns, such as those with biphenyl (B1667301) or polar-embedded phases, which offer unique selectivity for steroid isomers compared to traditional C18 columns. acs.orgthermofisher.comwelch-us.com Techniques like Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, could also be adapted for preparative-scale purification of isomers for further biological testing. rotachrom.com

The table below outlines potential advanced analytical approaches for future studies.

| Analytical Technique | Target Application | Key Advantage |

| UHPLC-MS/MS | Quantification in plasma/serum | High sensitivity and throughput for pharmacokinetic studies. acs.org |

| GC-MS/MS with Derivatization | Profiling in tissue homogenates | Comprehensive profiling of multiple pregnane (B1235032) steroids simultaneously. mdpi.com |

| Chiral Chromatography Columns | Separation of stereoisomers | Allows for the study of isomer-specific biological activities. welch-us.com |

| Supercritical Fluid Chromatography (SFC) | High-throughput screening | Faster separation times and reduced solvent consumption compared to HPLC. |

Further Exploration of Molecular Targets and Detailed Mechanistic Pathways

The molecular interactions of this compound are completely unknown. It is crucial to determine if it binds to classical nuclear steroid receptors or other novel targets, and to elucidate the downstream signaling pathways it may modulate.

Receptor Binding Assays: Initial studies should assess the binding affinity of this compound for the nuclear progesterone receptor (PR). While its parent compound, 20α-DHP, has very low affinity for the PR, the addition of the acetate group could alter this interaction. wikipedia.org Furthermore, its binding to other steroid receptors, such as the androgen and mineralocorticoid receptors, should be investigated, as cross-reactivity is common among steroids. nih.govresearchgate.net Beyond nuclear receptors, investigating interactions with membrane-bound receptors, like the mPR family or the digitalis receptor, could reveal non-genomic mechanisms of action. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of this compound and related pregnane derivatives is needed. nih.govresearchgate.net By synthesizing and testing analogs with modifications at various positions on the steroid skeleton, researchers can identify the key structural features required for binding to specific molecular targets. For example, understanding the importance of the 20-acetate group versus the 20-carbonyl group of progesterone for receptor interaction is a critical question. nih.govresearchgate.net

Rational Design of Research Probes and Tools Based on this compound Structure

To effectively study the biological roles and molecular targets of this compound in situ, the development of specialized chemical probes is essential. Modern chemical biology techniques offer powerful ways to achieve this.

Bioorthogonal "Click Chemistry" Probes: The structure of this compound can be synthetically modified to include a small, inert chemical handle, such as an alkyne or an azide (B81097) group. nih.govmdpi.com This creates a "clickable" probe that can be introduced into cells or tissues. After the probe interacts with its cellular targets, a reporter molecule (e.g., a fluorescent dye or biotin) carrying the complementary handle can be covalently attached via a highly specific "click" reaction. licorbio.comnih.govthermofisher.com This approach, known as activity-based protein profiling (ABPP), can be used to visualize the subcellular localization of the steroid's targets and to enrich and identify binding proteins via mass spectrometry. mdpi.com

The table below summarizes potential research probes and their applications.

| Probe Type | Chemical Handle | Application |

| Fluorescent Probe | Alkyne tag + Azide-Fluorophore | Live-cell imaging to visualize subcellular distribution. nih.gov |

| Affinity Probe | Alkyne tag + Azide-Biotin | Pull-down assays followed by proteomics to identify binding partners. mdpi.com |

| Photo-affinity Probe | Diazirine group | Covalently cross-links to the binding pocket of target proteins upon UV activation for precise target identification. |

Integration of Multi-Omics Data for Systems-Level Understanding of Pregnane Metabolism

The biological effect of any single steroid is deeply interconnected with the broader network of steroid synthesis and metabolism. A systems-level approach, integrating multiple "omics" datasets, is necessary to understand the role of this compound within the context of the entire pregnane metabolome. nih.gov

Combined Metabolomics and Transcriptomics: Future studies should combine quantitative metabolomics (profiling of all steroids and their metabolites) with transcriptomics (analysis of gene expression). nih.govnih.govspringernature.com For example, by treating a relevant cell line or animal model with this compound, researchers can simultaneously measure changes in the levels of other steroids and the expression of genes encoding steroidogenic and metabolic enzymes. mdpi.com This integrated approach can reveal how this compound influences metabolic pathways and identify feedback loops or compensatory mechanisms. researchgate.net By mapping the differentially expressed genes and differentially accumulated metabolites onto known pathways, researchers can build a comprehensive model of its metabolic impact. nih.govmdpi.com This could clarify its position as a metabolic intermediate or an active signaling molecule and place its function within the complex system of pregnane biology.

Q & A

Q. How should researchers address potential endocrine-disrupting effects of this compound in preclinical studies?

- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 456 for steroidogenesis assays). Include positive controls (e.g., ketoconazole) and negative controls (vehicle-only). Disclose all data, including non-significant outcomes, in alignment with ARRIVE 2.0 guidelines to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。